molecular formula C11H16N2O2 B8283857 4-Methyl-3-pyridyl diethylcarbamate

4-Methyl-3-pyridyl diethylcarbamate

Cat. No.: B8283857
M. Wt: 208.26 g/mol
InChI Key: DNAGIDNECWLGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-pyridyl diethylcarbamate is a pyridine derivative characterized by a diethylcarbamate functional group attached to the 3-position of the pyridine ring and a methyl substituent at the 4-position. The compound’s structure combines a heteroaromatic pyridine core with a carbamate moiety, which is known to influence both physicochemical properties and biological interactions. For example, pyridine-3-yl diethylcarbamate (a structural analog lacking the 4-methyl group) undergoes iodination at the 4-position via directed ortho metallation , implying that methyl substitution might involve similar regioselective methods.

The diethylcarbamate group is a critical pharmacophore in enzyme inhibition, as demonstrated in studies on butyrylcholinesterase (BuChE) inhibitors. Compounds with this group exhibit binding interactions with BuChE’s catalytic triad (e.g., π-π stacking with Trp82 and hydrogen bonding with His438) . The 4-methyl substituent likely enhances hydrophobic interactions within enzyme active sites or alters steric/electronic properties compared to unsubstituted analogs. Potential applications of this compound include its role as a cholinesterase inhibitor or a synthetic intermediate for pharmaceuticals.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(4-methylpyridin-3-yl) N,N-diethylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)15-10-8-12-7-6-9(10)3/h6-8H,4-5H2,1-3H3

InChI Key

DNAGIDNECWLGAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=CN=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following compounds are structurally related to 4-methyl-3-pyridyl diethylcarbamate, differing in substituent type, position, or carbamate modifications:

Compound Name Substituents Key Structural Features
This compound 4-methyl, 3-diethylcarbamate Methyl enhances hydrophobicity; carbamate enables enzyme binding
Pyridine-3-yl diethylcarbamate 3-diethylcarbamate (no 4-substituent) Lacks steric bulk at 4-position; simpler synthesis
4-Iodopyridin-3-yl diethylcarbamate 4-iodo, 3-diethylcarbamate Bulky iodine may hinder binding; prone to dimerization
Sodium 6-methylpyridin-2-ylcarbamodithioate 6-methyl, 2-carbamodithioate Thiolate group alters reactivity; different substitution pattern
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate 4-hydroxy-5-methoxy, 3-tert-butylcarbamate Polar hydroxy/methoxy groups; bulkier carbamate affects solubility

Physicochemical Properties

  • Solubility : The diethylcarbamate group in this compound likely improves lipid solubility compared to sodium dithiocarbamates (), enhancing membrane permeability.
  • Stability : Methyl substitution at the 4-position confers greater stability than iodine, which can lead to unintended reactions (e.g., dimerization under vacuum) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is more straightforward than iodinated analogs, avoiding side reactions .
  • Bioactivity Optimization : The 4-methyl group balances steric and electronic effects, making it a promising candidate for enzyme inhibition studies .
  • Toxicity Considerations : Unlike tobacco-specific nitrosamines (), the carbamate group in the target compound may reduce mutagenic risks, though further toxicological studies are needed.

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